Cas no 58669-36-6 (2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol)
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol
- 2-(Isopropyl(pyridin-2-ylmethyl)amino)ethanol
- AM100996
- 2-(Isopropylpyridin-2-ylmethylamino)ethanol
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- Inchi: 1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-5-3-4-6-12-11/h3-6,10,14H,7-9H2,1-2H3
- InChI Key: LFCBZIKFWDHKQY-UHFFFAOYSA-N
- SMILES: OCCN(CC1C=CC=CN=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 150
- Topological Polar Surface Area: 36.4
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522458-1g |
2-(Isopropyl(pyridin-2-ylmethyl)amino)ethanol |
58669-36-6 | 97% | 1g |
$628 | 2022-06-10 | |
| Fluorochem | 086708-500mg |
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol |
58669-36-6 | 500mg |
£320.00 | 2022-03-01 |
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol
Comprehensive Overview of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol (CAS No. 58669-36-6)
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol (CAS No. 58669-36-6) is a structurally complex organic compound characterized by its hybrid architecture of a pyridine ring, an isopropyl substituent, and an amino-functionalized ethylene backbone. This molecule belongs to the broader class of pyridine derivatives, which are widely recognized for their pharmacological relevance and synthetic utility in medicinal chemistry. The integration of the isopropyl group and pyridinylmethylamino moiety within a single scaffold provides unique physicochemical properties, making it a valuable candidate for drug discovery and materials science applications.
The core structure of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol features a six-membered pyridine ring (C5H4N) substituted at the 2-position by a methylaminoethyl chain terminated with an isopropyl group. This configuration imparts significant hydrogen-bonding potential through the terminal hydroxyl (-OH) group, while the nitrogen atom in the pyridine ring contributes to basicity and coordination capabilities. Recent studies have highlighted the importance of such hybrid architectures in modulating biological activity, particularly in enzyme inhibition and receptor-ligand interactions.
In terms of synthesis, this compound can be prepared via nucleophilic substitution or transition-metal-catalyzed coupling reactions. A notable approach involves the alkylation of pyridine derivatives with appropriately functionalized isopropyl precursors, followed by selective protection/deprotection strategies to isolate the final product. Advances in green chemistry have further optimized these pathways, reducing solvent waste and improving atom economy—a critical consideration for sustainable pharmaceutical manufacturing.
The pharmacological profile of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol has been explored in preclinical models, where its structural features align with known bioactive scaffolds. For instance, its pyridine-based framework resembles compounds used in G protein-coupled receptor (GPCR) modulation, while the isopropyl substitution may enhance lipophilicity and cell membrane permeability. Computational docking studies suggest potential interactions with serotonergic or adrenergic systems, although experimental validation remains ongoing.
Recent research has also investigated the role of similar compounds in neurodegenerative disease models. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that structurally related pyridine-amino alcohols exhibited neuroprotective effects via mitochondrial complex I activation. While direct comparisons to CAS No. 58669-36-6 are limited, these findings underscore the therapeutic potential of such molecular frameworks.
In materials science applications, this compound's dual functionality—combining aromatic conjugation with hydroxamic acid-like characteristics—makes it suitable for surface modification or as a building block in supramolecular assemblies. Its ability to form stable complexes with metal ions has been leveraged in catalytic systems, particularly for C–N bond formation under mild conditions.
Analytical techniques such as NMR spectroscopy (1H and 13C), mass spectrometry (HRMS), and X-ray crystallography have been instrumental in characterizing CAS No. 58669-36-6's structure and purity profile. These methods confirm its molecular weight (calculated: 177.19 g/mol) and confirmance with IUPAC nomenclature standards.
Ongoing research continues to explore novel applications for this compound across interdisciplinary fields. Collaborative efforts between academic institutions and industry partners are focused on optimizing synthetic routes while expanding its biological screening profiles against emerging disease targets such as protein misfolding disorders or antibiotic-resistant pathogens.
In summary, 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol represents a versatile platform for innovation due to its unique combination of aromaticity, hydrogen-bonding capacity, and tunable substituents. As scientific understanding deepens through advanced characterization techniques and high-throughput screening methodologies, this compound may emerge as a key player in next-generation therapeutic development programs.
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